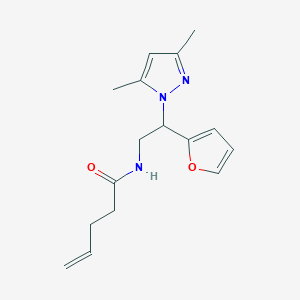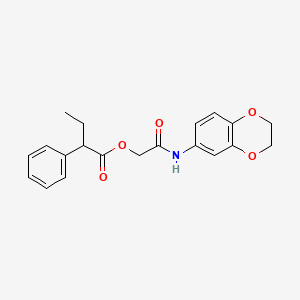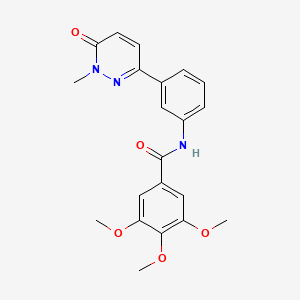
3,4,5-trimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is a complex organic compound that features a trimethoxyphenyl group, a pyridazinone moiety, and a benzamide structure
Mechanism of Action
Target of Action
The primary targets of 3,4,5-trimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cell growth, proliferation, and survival .
Mode of Action
This compound interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it inhibits tubulin polymerization, which is essential for cell division . By inhibiting these proteins, the compound disrupts the normal functioning of the cell, leading to cell death .
Biochemical Pathways
The action of this compound affects several biochemical pathways. For example, by inhibiting tubulin, it disrupts the microtubule network, which is crucial for cell division . Similarly, by inhibiting Hsp90, it disrupts protein folding and degradation, leading to the accumulation of misfolded proteins and cellular stress .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of this compound is the inhibition of cell growth and proliferation, leading to cell death . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, temperature and humidity can affect the compound’s stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide typically involves multiple steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized from 3,4,5-trimethoxybenzaldehyde, which is prepared via aromatic substitution of p-cresol with bromine, followed by nucleophilic substitution with sodium methoxide.
Synthesis of the Pyridazinone Moiety: The pyridazinone ring is formed through cyclization reactions involving appropriate precursors, such as hydrazine derivatives and diketones.
Coupling Reaction: The final step involves coupling the trimethoxyphenyl intermediate with the pyridazinone derivative using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction of the pyridazinone moiety can yield dihydropyridazine derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests potential as an anti-cancer agent, given the bioactivity of the trimethoxyphenyl group in inhibiting proteins like tubulin and heat shock protein 90 (Hsp90).
Biological Studies: It can be used to study enzyme inhibition and protein interactions, particularly those involving thioredoxin reductase (TrxR) and histone lysine-specific demethylase 1 (HLSD1).
Pharmaceutical Development: The compound’s ability to interact with various molecular targets makes it a candidate for developing new therapeutic agents against diseases like cancer, bacterial infections, and viral infections.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating genital warts and has a similar mechanism of action involving tubulin inhibition.
Trimetrexate and Trimethoprim: Both are dihydrofolate reductase (DHFR) inhibitors with therapeutic applications.
Uniqueness
3,4,5-trimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzamide is unique due to its combined structural features of the trimethoxyphenyl group and the pyridazinone moiety, which confer distinct bioactivity and specificity towards multiple molecular targets. This dual functionality enhances its potential as a versatile therapeutic agent.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-24-19(25)9-8-16(23-24)13-6-5-7-15(10-13)22-21(26)14-11-17(27-2)20(29-4)18(12-14)28-3/h5-12H,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRFNDCOLRLIJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
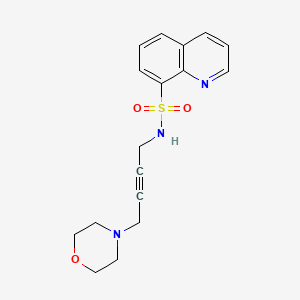

![N-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2640446.png)
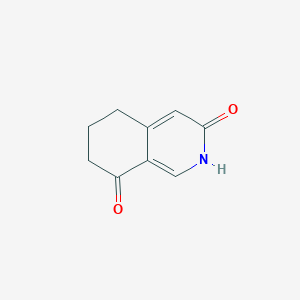
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylpropanamide](/img/structure/B2640449.png)
![2-(cyclohexanesulfonyl)-5-cyclopropyl-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2640450.png)
![6-Bromo-2-(trifluoromethyl)benzo[b]thiophene](/img/structure/B2640452.png)
![3,4,5,6-tetrachloro-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2640453.png)
![3-{[(4-Chlorophenyl)(phenyl)methyl]thio}-1,2,4-thiadiazol-5-amine](/img/structure/B2640454.png)
![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2640455.png)
![N'-(5-Chloro-2-cyanophenyl)-N-[[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]oxamide](/img/structure/B2640456.png)

